![molecular formula C21H19NO2 B3037705 (E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one CAS No. 551930-67-7](/img/structure/B3037705.png)
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, or EPPP for short, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of propenone, and an important intermediate in the synthesis of a variety of other compounds. EPPP has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
EPPP has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of other compounds, such as 4-pyrrol-1-ylphenylboronic acid and its derivatives. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazolones, pyridines, and pyrrolidines. Additionally, EPPP has been used in the synthesis of various bioactive compounds, such as antibiotics and anti-inflammatory agents.
Mechanism of Action
EPPP is an organic compound belonging to the class of heterocyclic compounds. It acts as an electrophilic reagent and reacts with nucleophilic reagents, such as amines, alcohols, and carboxylic acids. This reaction forms an intermediate compound, which then undergoes a rearrangement reaction to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPPP are not well understood. However, it has been suggested that EPPP may have anti-inflammatory and antioxidant properties, as well as potential anti-cancer activity. Additionally, EPPP has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
EPPP is a relatively inexpensive compound and is readily available. It is also easy to synthesize in the laboratory, and the reaction is highly selective and yields high yields. However, the reaction is sensitive to moisture, and the product is unstable and may decompose if not stored properly. Additionally, the reaction requires a polar aprotic solvent, such as DMSO, which can be hazardous to handle.
Future Directions
The potential future directions for research on EPPP include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done on the mechanism of action of EPPP and its potential use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done on the stability of EPPP and its potential use as a starting material in the synthesis of other compounds.
properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-21-8-4-3-7-18(21)11-14-20(23)17-9-12-19(13-10-17)22-15-5-6-16-22/h3-16H,2H2,1H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHLVSNTVKOKA-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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